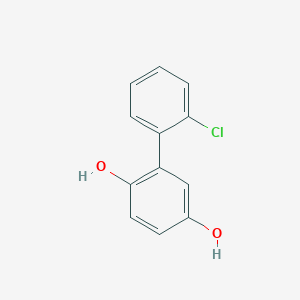

2-(2-chlorophenyl)hydroquinone

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-11-4-2-1-3-9(11)10-7-8(14)5-6-12(10)15/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKJFSFMYUQOSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC(=C2)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4059461 | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117-71-5 | |

| Record name | 2′-Chloro[1,1′-biphenyl]-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,1'-Biphenyl)-2,5-diol, 2'-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-2,5-diol, 2'-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-chloro[1,1'-biphenyl]-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.824 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for 2-(2-chlorophenyl)hydroquinone and its Analogues

Electrochemical Synthesis Pathways

Electrochemical methods provide a green and versatile platform for the synthesis of substituted hydroquinones. By using electrical current to drive redox reactions, these methods can often avoid the need for harsh chemical oxidants or reductants. The synthesis of aryl-substituted hydroquinones, such as this compound, can be achieved through the electrochemical generation of a reactive quinone intermediate followed by a nucleophilic attack.

The electrochemical synthesis of this compound typically proceeds through the initial oxidation of hydroquinone (B1673460) at an anode to form p-benzoquinone. This electrochemically generated p-benzoquinone is a key reactive intermediate. It is an excellent Michael acceptor, susceptible to nucleophilic attack by various species.

Studies on the electrochemical oxidation of hydroquinone in the presence of various nucleophiles have elucidated this pathway. The initial two-electron oxidation of hydroquinone (HQ) yields p-benzoquinone (Q). This is then attacked by the nucleophile (Nu⁻) in a Michael-type addition to form the substituted hydroquinone anion, which is subsequently protonated. The resulting substituted hydroquinone has a lower oxidation potential than the parent hydroquinone, meaning it can be oxidized to the corresponding substituted quinone at the applied potential.

For preparative electrochemical synthesis, a divided cell is often employed to separate the anodic and cathodic compartments. This separation is crucial to prevent the reduction of the electrochemically generated benzoquinone intermediate at the cathode, which would otherwise decrease the yield of the desired product. A semipermeable membrane or a diaphragm is used to separate the anolyte and catholyte while allowing for ion transport to maintain charge neutrality.

The optimization of synthesis conditions in a divided cell is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:

Electrode Material: Carbon-based electrodes, such as glassy carbon or graphite, are commonly used for the anode due to their good conductivity and stability.

Solvent and Supporting Electrolyte: The choice of solvent and electrolyte is crucial for ensuring sufficient conductivity and solubility of the reactants. Aqueous buffer solutions are often used to control the pH, which can significantly influence the reaction rate and product distribution.

Applied Potential or Current: The electrolysis can be carried out under either potentiostatic (constant potential) or galvanostatic (constant current) conditions. The applied potential or current density needs to be carefully controlled to ensure the selective oxidation of hydroquinone without causing side reactions or electrode fouling.

pH: The pH of the electrolyte solution can affect the reactivity of the nucleophile and the stability of the quinone intermediate. For Michael additions, a slightly basic pH can enhance the nucleophilicity of the attacking species.

Temperature: The reaction temperature can influence the rate of the chemical reaction step (Michael addition).

A typical procedure would involve the electrolysis of an aqueous solution containing hydroquinone and the 2-chlorophenyl precursor in a divided cell at a controlled potential. The progress of the reaction can be monitored by techniques such as cyclic voltammetry or by analyzing the decay of the current over time.

| Parameter | Optimized Condition | Rationale |

| Cell Type | Divided Cell | Prevents cathodic reduction of the benzoquinone intermediate. |

| Anode | Carbon-based (e.g., Graphite) | Good conductivity and stability for oxidation. |

| Cathode | Inert metal (e.g., Platinum) | Efficient reduction of protons or other species. |

| Solvent | Aqueous buffer/Organic co-solvent | Ensures solubility of reactants and controls pH. |

| Supporting Electrolyte | Inert salt (e.g., Phosphate buffer) | Provides conductivity. |

| Control Mode | Potentiostatic or Galvanostatic | Precise control over the electrochemical reaction. |

Arylation Reactions for Halogenated Hydroquinone and Benzoquinone Derivatives

Direct arylation reactions provide a powerful tool for the formation of C-C bonds between aromatic rings. The Meerwein arylation is a classic example that has been adapted for the synthesis of aryl-substituted benzoquinones.

The Meerwein arylation involves the reaction of an aryl diazonium salt with an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.org In the context of synthesizing this compound, p-benzoquinone can serve as the electron-deficient alkene. The reaction proceeds via the generation of an aryl radical from the diazonium salt, which then adds to the quinone ring.

The synthesis would involve the diazotization of 2-chloroaniline (B154045) to form 2-chlorobenzenediazonium (B96021) chloride. This diazonium salt is then reacted in situ with p-benzoquinone. The reaction typically yields a mixture of isomeric products, including 2-(2-chlorophenyl)-1,4-benzoquinone. The subsequent reduction of this arylated quinone would yield the target compound, this compound.

A key challenge in the Meerwein arylation of substituted quinones is controlling the regioselectivity. The arylation of a monosubstituted benzoquinone, such as chlorobenzoquinone, can lead to the formation of multiple disubstituted isomers. cdnsciencepub.com The separation of these isomers can be achieved by chromatographic techniques. The ratio of the isomers formed is influenced by both steric and electronic factors of the substituents on the quinone and the aryl diazonium salt. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| p-Benzoquinone | 2-Chlorobenzenediazonium chloride | Copper salt (e.g., CuCl₂) | 2-(2-Chlorophenyl)-1,4-benzoquinone |

The reaction is presumed to proceed through a free-radical mechanism. nih.gov The aryl radical, generated from the decomposition of the diazonium salt, adds to the double bond of the benzoquinone. The resulting radical intermediate can then be oxidized to the final arylated quinone product.

Oxidative Radical Coupling and Functionalization Strategies

Oxidative coupling reactions offer an alternative route for the direct formation of C-C bonds between two C-H bonds, representing a highly atom-economical approach. These reactions often involve the use of a metal catalyst and an oxidant to facilitate the coupling process.

For the synthesis of this compound, an oxidative C-C dehydrogenative coupling reaction between hydroquinone and chlorobenzene (B131634) could be envisioned. Such a reaction would directly link the two aromatic rings without the need for pre-functionalized starting materials like diazonium salts.

While direct C-H/C-H coupling of hydroquinone with chlorobenzene is challenging, related oxidative coupling methodologies have been developed for the synthesis of arylquinones from quinones or hydroquinones and electron-rich arenes. researchgate.net These methods often employ an inexpensive iron catalyst in the presence of an oxidant. researchgate.net The efficiency of such a catalytic approach would depend on the scope of substrates and the tolerance of various functional groups.

The general strategy for the functionalization of hydroquinones often involves their initial oxidation to the corresponding benzoquinone. nih.govjst.go.jp Benzoquinones are reactive electrophiles that can readily participate in coupling reactions. nih.govjst.go.jp Therefore, a one-pot oxidative functionalization of hydroquinone, where it is first oxidized to benzoquinone and then coupled with a suitable 2-chlorophenyl precursor, represents a powerful and straightforward tool for synthesizing the target compound.

One-Pot Oxidative C-H/S-H Cross-Coupling for Quinonyl Thioether Synthesis

A practical and efficient protocol has been developed for the one-pot synthesis of quinonyl alkyl/aryl thioethers from hydroquinones and thiols. This method involves a sequential oxidative radical C-H/S-H cross-coupling and subsequent oxidation. nih.govresearchgate.netnih.gov The process utilizes chromic acid (H₂CrO₄), generated from chromium trioxide (CrO₃), as an effective oxidizing agent. nih.govnih.gov This C-S bond formation via a chromium reagent represents a novel approach in thioether synthesis. nih.govresearchgate.netnih.gov

The reaction proceeds under mild conditions at room temperature, coupling a variety of thiols with hydroquinones to yield mono-thioethers in moderate to good yields. nih.govnih.gov The general procedure involves stirring a solution of the hydroquinone and a suitable thiol in a mixture of dichloromethane (B109758) (DCM) and water, followed by the portion-wise addition of CrO₃. nih.gov After the reaction is complete, the product is isolated through standard extraction and purification techniques. nih.gov

The versatility of this methodology is demonstrated by its compatibility with a range of thiols, including those with both electron-donating and electron-withdrawing groups. nih.gov This highlights its potential applicability for creating diverse quinonyl thioether structures from precursors like this compound.

Table 1: Substrate Scope for Oxidative C-H/S-H Cross-Coupling of Hydroquinone with Various Thiols nih.govThis table illustrates the yields of various quinonyl thioethers synthesized from hydroquinone and different thiols using the described one-pot method.

| Thiol Substrate | Product | Yield (%) |

|---|---|---|

| Thiophenol | Aryl thioether 4a | 85 |

| 4-Methylthiophenol | Aryl thioether 4b | 80 |

| 4-Methoxythiophenol | Aryl thioether 4c | 78 |

Microwave-Assisted Synthetic Approaches in Hydroquinone Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry technique, offering considerable advantages over conventional heating methods. ajgreenchem.comyoutube.com This approach utilizes microwave irradiation to heat the reaction mixture directly and efficiently, which can lead to dramatically reduced reaction times, increased product yields, and enhanced purity. ajgreenchem.comyoutube.comnih.gov The energy transfer is rapid, allowing for an instantaneous rise in temperature that accelerates polar chemical transformations. ajgreenchem.comnih.gov

In the context of hydroquinone chemistry, microwave-assisted synthesis can be applied to various reactions. mdpi.com While specific protocols for the synthesis of this compound are not detailed in the provided sources, the principles of MAOS are broadly applicable to the synthesis of heterocyclic compounds and other complex organic molecules. nih.govnih.govmtak.hu For instance, microwave irradiation has been successfully used in catalyst-free, one-pot, three-component reactions to synthesize quinoline (B57606) derivatives, achieving significantly higher yields in minutes compared to hours with conventional heating. nih.gov This efficiency and the potential for solvent-free reactions make MAOS a compelling strategy for the synthesis of hydroquinone derivatives. ajgreenchem.comtsijournals.com

Catalytic Hydroxylation Techniques for Phenolic Precursors

The synthesis of hydroquinones often involves the hydroxylation of phenolic precursors. mdpi.comprocat.inscirp.org A key industrial route is the direct hydroxylation of phenol (B47542) using hydrogen peroxide (H₂O₂) as an environmentally benign oxidant, which produces only water as a byproduct. mdpi.comscirp.org This process typically yields a mixture of hydroquinone and catechol. scirp.org Achieving high selectivity for hydroquinone remains a significant challenge. mdpi.com

Various heterogeneous catalysts have been developed to improve the efficiency and selectivity of this transformation. These include:

Titanium-containing zeolites , such as TS-1, which are highly active catalysts for phenol hydroxylation. mdpi.com

Metal-Organic Frameworks (MOFs) , like Fe-BTC, have demonstrated good activity and stability for the liquid-phase hydroxylation of phenol under mild conditions. scirp.org

Heteropolyacid salts have been shown to influence selectivity, with molybdenum-rich salts favoring the formation of hydroquinone, while tungsten-rich salts favor catechol. google.com

The reaction is typically performed in a slurry reactor using water or another compatible solvent. procat.inscirp.org For the synthesis of this compound, the corresponding phenolic precursor would be 2-chlorophenol. Catalytic hydroxylation techniques could be adapted for this precursor to introduce a second hydroxyl group, forming the target hydroquinone.

Table 2: Catalytic Systems for Phenol Hydroxylation This table summarizes different catalysts and conditions used for the synthesis of hydroquinone (HQ) and catechol (CAT) from phenol.

| Catalyst | Oxidant | Key Finding | Reference |

|---|---|---|---|

| PROCATTM ZT0P (Solid Acid) | H₂O₂ | Phenol conversion >60%; CAT:HQ ratio of 1:1.3. | procat.in |

| Fe-BTC (MOF) | H₂O₂ | Efficient and reusable heterogeneous catalyst. | scirp.org |

| Ti-SBA-12 / Ti-SBA-16 | H₂O₂ | Highly active, with Ti-SBA-12 showing para-selectivity. | mdpi.com |

| Molybdenum-rich Heteropolyacid Salt | H₂O₂ | Improved selectivity for hydroquinone. | google.com |

Investigation of Reaction Mechanisms for this compound and its Metabolites

Redox Cycling Mechanisms and Reactive Intermediate Generation

Metabolites of polychlorinated biphenyls (PCBs), such as chlorophenyl-hydroquinones and their corresponding quinones, can undergo redox cycling. nih.govnih.gov This process involves the transfer of electrons between the different oxidation states of the compound (hydroquinone, semiquinone, and quinone), often involving reactive oxygen species. nih.govresearchgate.netnih.gov

In the presence of reducing agents like NADPH and cellular enzymes, 2-(2-chlorophenyl)benzoquinone can be reduced. nih.gov A one-electron reduction generates a semiquinone radical, while a two-electron reduction yields this compound. nih.govresearchgate.net This hydroquinone can then be re-oxidized, perpetuating the cycle and leading to the generation of reactive intermediates. nih.gov

Formation and Disproportionation of Semiquinone Radicals

A semiquinone is a highly unstable free radical intermediate that is formed during the one-electron oxidation of a hydroquinone or the one-electron reduction of a quinone. nih.govwikipedia.org For this compound, the corresponding semiquinone radical can be generated through various pathways, including autoxidation at alkaline pH or enzymatic oxidation. nih.govacs.org

Semiquinone radicals exist in a reversible equilibrium with their hydroquinone and quinone counterparts. nih.gov This equilibrium involves two key reactions:

Disproportionation (or Dismutation): Two semiquinone radicals react to form one molecule of the hydroquinone and one molecule of the quinone. nih.govresearchgate.net

Comproportionation: The reverse reaction, where one molecule of the hydroquinone and one molecule of the quinone react to form two semiquinone radicals. nih.govnih.gov

The equilibrium constant for this reaction determines the steady-state concentration of the semiquinone radical. nih.gov Studies on related chlorinated biphenyl (B1667301) hydroquinones have shown that the presence of chlorine atoms on the hydroquinone ring can increase the persistence and steady-state level of the resulting semiquinone radical. nih.gov In the absence of microsomal enzymes, the two-electron reduction of a quinone by NADPH can form the hydroquinone, which then comproportionates with the quinone reservoir to form the semiquinone radical, initiating autoxidation. nih.gov

Generation of Superoxide (B77818) Anion Radicals during Redox Cycling

A critical aspect of the redox cycling of quinones and hydroquinones is the generation of superoxide anion radicals (O₂•⁻). nih.govnih.gov The semiquinone radical, formed from the one-electron reduction of the quinone or oxidation of the hydroquinone, can transfer an electron to molecular oxygen (O₂). researchgate.netnih.gov This reaction regenerates the quinone and produces a superoxide radical. researchgate.net

The quinone (e.g., 2-(2-chlorophenyl)benzoquinone) is reduced by one electron to form the semiquinone radical. nih.gov

The semiquinone radical reacts with O₂, transferring an electron to form the superoxide anion radical (O₂•⁻) and regenerating the quinone. nih.govresearchgate.net

The quinone is then available to be reduced again, continuing the futile cycle that consumes reducing equivalents (like NADPH) and generates reactive oxygen species. nih.gov

Studies on 2-(x'-chlorophenyl)-1,4-benzoquinones have confirmed the participation of the superoxide radical in this process. nih.gov The generation of superoxide is a key step that links the redox cycling of these compounds to oxidative stress. nih.govnih.gov The superoxide can then undergo dismutation, either spontaneously or catalyzed by enzymes like superoxide dismutase (SOD), to form hydrogen peroxide (H₂O₂). researchgate.netacs.org

Nucleophilic Addition Reactions of Quinone Metabolites

The electron-deficient ring of 2-(2-chlorophenyl)-1,4-benzoquinone is susceptible to attack by nucleophilic nitrogen atoms present in the side chains of amino acids such as glycine, L-arginine, L-histidine, and L-lysine. These reactions, known as Michael additions, result in the formation of covalent adducts. The reactivity of these amino acids towards the quinone will depend on the nucleophilicity of the respective functional groups (e.g., the ε-amino group of lysine, the guanidinium (B1211019) group of arginine, and the imidazole (B134444) ring of histidine). The presence of the electron-withdrawing chlorine atom on the phenyl ring of the substituent is expected to increase the electrophilicity of the quinone ring, thereby enhancing its reactivity towards these nitrogen nucleophiles. While specific studies on the reaction of 2-(2-chlorophenyl)-1,4-benzoquinone with these particular amino acids are limited, research on similar quinones indicates that such reactions are plausible and can lead to the modification of proteins containing these amino acid residues.

Sulfur nucleophiles, such as the thiol groups in glutathione (B108866) (GSH) and N-acetyl-L-cysteine (NAC), are particularly reactive towards quinones. These soft nucleophiles readily participate in Michael addition reactions with the electrophilic centers of the quinone ring. For chlorinated quinones, two primary reaction pathways with glutathione have been identified: a nonenzymatic, nucleophilic displacement of the chlorine atom, and a Michael addition to the quinone ring, which involves a two-electron reduction to yield a glutathionylated hydroquinone nih.gov. The reaction of 2-(2-chlorophenyl)-1,4-benzoquinone with GSH and NAC is therefore expected to proceed readily, leading to the formation of thioether adducts. The formation of these adducts is a critical step in the detoxification and metabolism of this compound.

The conjugation of quinones with glutathione is a key detoxification pathway, often catalyzed by glutathione S-transferases. However, the resulting glutathione conjugates are not always inert and can, in some cases, exhibit toxicity. The formation of glutathione conjugates of hydroquinones can serve as a transport and targeting mechanism for toxic metabolites nih.gov. Studies on 1,4-benzoquinone (B44022) have shown that the chemical reaction with glutathione results in adducts with varying degrees of glutathione substitution nih.govnih.gov. Paradoxically, increased glutathione substitution, which leads to an increase in oxidation potentials, can result in enhanced nephrotoxicity nih.govnih.gov. While the mono- and tetra-glutathionyl conjugates of 1,4-benzoquinone were not found to be toxic, the di- and tri-glutathionyl conjugates exhibited significant nephrotoxicity nih.govnih.gov. In the case of this compound, its glutathione conjugate would be a glutathionylated hydroquinone, which could potentially undergo redox cycling and contribute to cellular toxicity. The toxicity of such conjugates can be influenced by their further metabolism and transport.

Enzymatic Biotransformation Pathways and Metabolite Formation

The biotransformation of this compound involves a series of enzymatic reactions, primarily categorized as Phase I and Phase II metabolism.

Phase I Metabolism: The initial step in the metabolism of chlorinated phenols often involves oxidation by cytochrome P450 (CYP) enzymes. Studies on 2,4-dichlorophenol (B122985) have shown that it is metabolized by human cytochrome P450 3A4 into 2-chloro-1,4-hydroxyquinone and 2-chloro-1,4-benzoquinone (B1222853) nih.gov. It is plausible that this compound is also a substrate for CYP enzymes, which could further hydroxylate the aromatic rings or catalyze its oxidation to the corresponding quinone.

Phase II Metabolism: Following Phase I oxidation, or directly, this compound and its metabolites can undergo Phase II conjugation reactions. The primary pathways for hydroquinone metabolism are glucuronidation and sulfation.

Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the attachment of a glucuronic acid moiety to the hydroxyl groups of the hydroquinone. This increases the water solubility of the compound, facilitating its excretion. Studies on chlorophenols have identified several UGT isoforms, including UGT1A1, UGT1A6, UGT1A9, UGT2B4, and UGT2B7, as being important for their glucuronidation nih.gov. It is likely that these or similar UGT isoforms are involved in the glucuronidation of this compound.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to the hydroxyl groups of hydroquinones. Human hydroxysteroid sulfotransferase hSULT2A1 has been shown to be modified by chlorinated biphenyl quinones, suggesting its potential role in the metabolism of such compounds nih.govnih.gov. The sulfated conjugates are also highly water-soluble and readily excreted.

Cytochrome P-450 Mediated Hydroxylations to Dihydroxybiphenyl Metabolites

The cytochrome P-450 (CYP) superfamily of heme-containing monooxygenases plays a central role in the phase I metabolism of a vast array of xenobiotics, including chlorinated biphenyls. nih.govnih.gov These enzymes catalyze the insertion of a single oxygen atom into a substrate, typically resulting in a hydroxylation reaction. nih.gov In the case of polychlorinated biphenyls (PCBs), which are structurally related to this compound, cytochrome P-450-catalyzed hydroxylations are a well-established metabolic pathway, leading to the formation of chlorinated dihydroxybiphenyl metabolites. nih.gov

While direct studies on this compound are limited, the established mechanism for related compounds suggests that CYP enzymes would catalyze the hydroxylation of either the chlorinated or the hydroquinone-bearing phenyl ring. This enzymatic action introduces an additional hydroxyl group, transforming the parent compound into a trihydroxybiphenyl derivative. The position of this new hydroxyl group is dictated by the specific CYP isoform involved and the electronic properties of the substrate.

Table 1: Potential Dihydroxybiphenyl Metabolites of this compound via Cytochrome P-450 Hydroxylation

| Parent Compound | Enzyme System | Potential Metabolite Class | Example Metabolites |

| This compound | Cytochrome P-450 | Dihydroxybiphenyls | 2-(2-chlorophenyl)-1,4,x-trihydroxybenzene |

| 2-(2-chloro-x-hydroxyphenyl)-1,4-dihydroxybenzene |

Note: The exact position of the additional hydroxyl group ('x') would depend on the specific P-450 isozyme involved in the metabolism.

Peroxidase-Catalyzed Oxidation to Quinone Metabolites

Peroxidases are enzymes that catalyze the oxidation of a wide variety of substrates using hydrogen peroxide as the electron acceptor. nih.gov In the context of hydroquinone metabolism, peroxidases play a crucial role in their conversion to the corresponding quinones. nih.gov This oxidation is a two-electron process that transforms the hydroquinone into a highly reactive benzoquinone. jackwestin.com

For chlorinated dihydroxybiphenyls, where the hydroxyl groups are positioned ortho or para to each other, peroxidase-catalyzed oxidation readily yields a quinone. nih.gov This process is directly applicable to this compound, which possesses a hydroquinone moiety susceptible to such oxidation. The enzymatic reaction would result in the formation of 2-(2-chlorophenyl)-1,4-benzoquinone. The synthesis of this specific quinone metabolite has been documented, confirming the feasibility of this metabolic transformation. nih.gov

The formation of quinones is a significant metabolic step as these compounds are often electrophilic and can react with cellular nucleophiles. nih.gov The reactivity of these quinone metabolites is a key area of toxicological research. nih.gov

Table 2: Quinone Metabolite Formation from this compound via Peroxidase-Catalyzed Oxidation

| Substrate | Enzyme | Reaction Type | Product |

| This compound | Peroxidase | Oxidation | 2-(2-chlorophenyl)-1,4-benzoquinone |

The enzymatic oxidation of this compound by peroxidases represents a critical pathway in its metabolic fate, leading to the generation of a potentially reactive quinone species. nih.govnih.gov

Biological Activities and Mechanistic Investigations

Toxicological Mechanisms of 2-(2-chlorophenyl)hydroquinone Metabolites

The toxicity of this compound is attributed to its complex interactions with cellular components, leading to disruptions in normal function and integrity. As a metabolite of PCBs, its toxicological properties are of significant interest in understanding the broader health impacts of these persistent environmental pollutants. Research indicates that its mechanisms of toxicity are multifaceted, involving oxidative stress, depletion of cellular antioxidants, mitochondrial damage, and direct interaction with genetic material.

Studies utilizing freshly isolated rat hepatocytes have demonstrated the cytotoxic potential of this compound, referred to in some literature as 2'-ClPh-HQ. The liver is a primary target for PCB toxicity, and investigations into hepatocyte viability reveal the direct impact of this metabolite. The cytotoxicity of this compound in hepatocytes is significantly increased when the glucuronidation pathway, a major detoxification route, is inhibited. This suggests that the cell's ability to metabolize and eliminate the compound is crucial for mitigating its toxic effects.

| Cell Type | Observed Effect | Modulating Factor | Reference |

|---|---|---|---|

| Rat Hepatocytes | Cell Death/Cytotoxicity | Inhibition of glucuronidation pathway greatly increases cytotoxicity. | nih.gov |

A primary mechanism underlying the cytotoxicity of this compound is the induction of oxidative stress through the generation of reactive oxygen species (ROS). Research has shown that this compound, along with other chlorinated phenylhydroquinones, causes a superoxide (B77818) radical-dependent reduction of nitroblue tetrazolium (NBT). This indicates the production of superoxide radicals. The formation of ROS can overwhelm the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. Studies confirm that PCB hydroquinone (B1673460) metabolites, including the 2-chloro derivative, produce high levels of ROS, implicating oxidative stress as a key contributor to their cytotoxic mechanism nih.gov.

Glutathione (B108866) (GSH) is a critical intracellular antioxidant that plays a central role in defending cells against toxic xenobiotics. Studies on this compound show that it severely depletes cellular GSH levels nih.gov. This depletion inhibits the cell's defense mechanisms and increases its susceptibility to oxidative stress nih.gov.

Interestingly, the role of GSH in the toxicity of this compound is complex. While GSH depletion would typically be expected to enhance toxicity, studies have found that glutathione-depleted hepatocytes became more resistant to the hydroquinone metabolites. This suggests that the glutathione conjugates of these metabolites are themselves toxic. It is proposed that a mechanism involving hydrogen peroxide-accelerated autoxidation of the hydroquinones leads to the formation of toxic electrophilic quinone and semiquinone-glutathione conjugates nih.gov. This indicates that GSH is involved in forming toxic adducts that can redox cycle and activate oxygen, leading to the formation of large amounts of ROS nih.gov.

Mitochondria are key targets for toxic compounds. Evidence suggests the involvement of mitochondrial pathways in the cytotoxicity of this compound. Experiments using cyclosporine A, an inhibitor of the mitochondrial permeability transition (MPT), have been conducted to investigate the toxic effects of this compound on hepatocytes epa.gov. The MPT is a critical event in mitochondrial-mediated cell death, involving the opening of a pore in the inner mitochondrial membrane, which disrupts mitochondrial function. This line of investigation points toward mitochondrial damage as a component of the compound's toxicity mechanism epa.gov.

In addition to its cytotoxic effects, this compound has been shown to be genotoxic, meaning it can damage DNA. In vitro studies have demonstrated that both the hydroquinone and benzoquinone derivatives of 2-chlorobiphenyl (B15942) are capable of covalently binding to DNA to form DNA adducts nih.gov.

Using ³²P-postlabeling analysis, researchers found that among several chlorinated congeners tested, this compound and its corresponding benzoquinone produced the highest levels of DNA adducts. This indicates a significant potential for this metabolite to initiate DNA damage, which can lead to mutations and potentially carcinogenesis. The similarity in adduct patterns between the hydroquinone and its benzoquinone form suggests the involvement of intermediary semiquinone radicals in the binding process nih.gov.

| Endpoint | Methodology | Finding | Reference |

|---|---|---|---|

| DNA Adduct Formation | ³²P-postlabeling with calf thymus DNA | Capable of covalently binding to DNA; produced the highest level of DNA adducts among tested congeners. | nih.gov |

| Reactive Species | In vitro reaction with DNA | Adduct patterns suggest involvement of intermediary semiquinone radicals. | nih.gov |

Modulation of Cellular Defense and Detoxification Mechanisms

Uridine Diphosphate-Glucuronosyltransferases (UGTs) are phase II metabolizing enzymes that play a crucial role in the detoxification and elimination of various compounds by conjugating them with glucuronic acid. creative-bioarray.comdrughunter.comlongdom.org This process, known as glucuronidation, increases the water solubility of the substrates, facilitating their excretion. creative-bioarray.comdrughunter.com Inhibition of UGT activity can lead to altered efficacy or increased toxicity of drugs and other xenobiotics. mdpi.com

Hydroquinone, a parent compound to this compound, is known to be metabolized by UGTs. nih.govnih.gov The major urinary metabolites of hydroquinone in rats were found to be glucuronide and O-sulfate conjugates. nih.gov Specifically, V79 cells transfected with the rat UGT1.6 cDNA showed a considerable rate of hydroquinone glucuronidation. nih.gov

Hydroquinones can induce oxidative stress by generating reactive oxygen species (ROS). nih.govnih.govresearchgate.net The cellular defense against ROS involves antioxidant enzymes such as superoxide dismutase (SOD) and catalase. SODs are metalloenzymes that catalyze the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen, playing a key role in the defense against oxidative stress. nih.govmdpi.com

Studies have shown that hydroquinone can induce the production of ROS in various cell types, including retinal pigment epithelial cells and human lung alveolar epithelial cells. nih.govnih.gov This increase in ROS can lead to a state of oxidative stress. mdpi.com The cellular response to this stress involves the antioxidant defense system. For example, in A549 lung cells, exposure to hydroquinone led to a decrease in the reduced form of glutathione (GSH) and an increase in its oxidized form (GSSG), indicating an oxidative challenge. nih.gov While direct studies on the interaction of this compound with superoxide dismutase and catalase are limited, the pro-oxidant nature of the parent hydroquinone molecule suggests a potential to modulate the activity of these antioxidant enzymes as part of the cellular response to induced oxidative stress. SOD itself has been shown to promote the oxidation of certain hydroquinones, producing hydrogen peroxide in the process. researchgate.net

Enzyme Inhibition and Biological Target Interactions

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the pigment responsible for coloration. patsnap.combiofor.co.il It catalyzes the initial steps of this pathway, and its inhibition is a primary strategy for addressing hyperpigmentation. biofor.co.iltandfonline.com Hydroquinone is a well-established tyrosinase inhibitor. patsnap.comnih.gov

The primary mechanism of tyrosinase inhibition by hydroquinone is competitive inhibition. tandfonline.com614beauty.com Due to its structural similarity to tyrosine, the natural substrate of tyrosinase, hydroquinone can bind to the active site of the enzyme, thereby preventing the normal substrate from binding and being converted to melanin precursors. biofor.co.il614beauty.com It acts as an alternative, albeit poorer, substrate for tyrosinase, competing with tyrosine for oxidation. nih.gov

Beyond competitive inhibition, hydroquinone's inhibitory action may also involve interaction with the copper ions present at the active site of the tyrosinase enzyme. tandfonline.com It has also been suggested that hydroquinone can covalently bind to histones. tandfonline.com The oxidation of hydroquinone by tyrosinase can lead to the formation of reactive intermediates like benzoquinone and hydroxybenzoquinone. nih.gov

Hydroquinone and its derivatives are recognized for their antioxidant properties. patsnap.comnih.govresearchgate.net The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals. nih.gov The dihydroxy groups on the benzene (B151609) ring are crucial for this activity, allowing the molecule to donate hydrogen atoms and neutralize reactive oxygen species, thereby transforming into a more stable quinone form. researchgate.net

The antioxidant capacity of hydroquinones has been evaluated using various in vitro assays. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to assess the ability of a compound to act as a free radical scavenger. nih.govmdpi.com In this assay, hydroquinone has demonstrated potent radical-scavenging effects. nih.gov For example, hydroquinone derivatives have shown high percentages of scavenging activities, comparable to known antioxidants like α-tocopherol. nih.gov

Another method, the 2,2′-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) assay, also confirms the antioxidant potential of hydroquinones. nih.gov Additionally, the ferric reducing antioxidant power (FRAP) assay, which measures the ability of a compound to reduce ferric iron, has shown that hydroquinone possesses significant reducing capacity. nih.gov These studies collectively indicate that the hydroquinone structure is a potent scaffold for antioxidant activity. mdpi.com

Information on the Environmental Fate and Ecotoxicology of this compound is Not Currently Available

A thorough review of scientific literature and environmental databases has revealed a significant lack of specific information regarding the environmental fate and ecotoxicological effects of the chemical compound This compound . Despite extensive searches, no dedicated studies or detailed data sets were found that would allow for a comprehensive assessment as outlined in the requested article structure.

The available scientific information predominantly focuses on the parent compound, hydroquinone, and on the broader class of chlorophenols. While these related compounds have undergone extensive research regarding their environmental distribution, degradation pathways, and toxicity to aquatic organisms, this information cannot be directly extrapolated to this compound. The presence and position of the chlorophenyl group on the hydroquinone structure are expected to significantly alter its chemical and toxicological properties.

Specifically, the following information for this compound, which was requested for the article, is not available in the public domain:

Environmental Distribution and Compartmentalization Dynamics: No studies were found that investigate the distribution patterns of this compound in aquatic environments.

Degradation Pathways in Environmental Matrices: There is a lack of research on the photochemical degradation processes and biodegradation mechanisms and rates specific to this compound.

Ecotoxicity Assessments for Environmental Organisms: No data on the acute and chronic toxicity of this compound to aquatic organisms such as fish, Daphnia magna, or algae could be located.

To provide a scientifically accurate and reliable article that strictly adheres to the requested focus on this compound, specific research data on this compound is essential. Using data from related but chemically distinct compounds would be scientifically unsound and misleading. Therefore, until such research is conducted and published, it is not possible to generate the requested article.

Environmental Fate and Ecotoxicological Research

Ecotoxicity Assessments for Environmental Organisms

Comparative Ecotoxicological Sensitivity Across Diverse Taxa

Studies on isolated rat hepatocytes have investigated the cytotoxic effects of 2-(x'-chlorophenyl)-1,4-hydroquinone derivatives. This research indicates that these compounds can induce cytotoxicity, deplete glutathione (B108866) (GSH), and produce high levels of reactive oxygen species (ROS), suggesting that oxidative stress is a key mechanism of toxicity in these cells.

While direct comparative ecotoxicity data is lacking, research on related monochlorinated PCB metabolites offers some insight into potential biological effects. For example, the isomer 2-(4'-chlorophenyl)-1,4-hydroquinone (PCB3-HQ) has been shown to induce chromosome loss in Chinese Hamster V79 cells acs.org. The corresponding p-quinone form, 2-(4'-chlorophenyl)-1,4-benzoquinone, was found to be highly effective at inducing gene mutations and chromosome breaks acs.org. This suggests that different metabolites within this class, while structurally similar, may have distinct genotoxic mechanisms and effects acs.org.

The absence of broad ecotoxicological testing across different trophic levels makes it difficult to establish a comprehensive environmental risk profile for 2-(2-chlorophenyl)hydroquinone. The following table summarizes the available toxicological data from cellular-level studies.

| Test Compound | Test System / Organism | Endpoint / Observed Effect |

|---|---|---|

| 2-(x'-chlorophenyl)-1,4-hydroquinone | Rat Hepatocytes | Cytotoxicity, Glutathione (GSH) depletion, Reactive Oxygen Species (ROS) formation |

| 2-(4'-chlorophenyl)-1,4-hydroquinone (PCB3-HQ) | Chinese Hamster V79 cells | Induction of chromosome loss |

| 2-(4'-chlorophenyl)-1,4-benzoquinone (PCB3-pQ) | Chinese Hamster V79 cells | Induction of gene mutations and chromosome breaks |

Anthropogenic and Natural Sources of Environmental Release

This compound is not recognized as a high-production-volume industrial chemical. There is no significant evidence to suggest it is manufactured on a large scale for commercial use. Its availability is primarily limited to chemical suppliers offering it in small quantities for research and laboratory purposes sigmaaldrich.comscbt.com.

Unlike its parent compound, hydroquinone (B1673460), which is produced industrially for various applications including as a photographic developer and a polymerization inhibitor, this compound is not associated with specific large-scale manufacturing processes wikipedia.orgatamankimya.comgoogle.com. Consequently, direct emissions from industrial manufacturing are not considered a primary pathway for its release into the environment. The environmental presence of this compound is attributed almost exclusively to its formation as a metabolic byproduct of other pollutants.

The principal source of this compound in the environment is its formation as a metabolite from the biotransformation of certain polychlorinated biphenyls (PCBs). PCBs are persistent organic pollutants that, despite being banned from production, continue to circulate in ecosystems.

Lower-chlorinated PCBs, in particular, can be metabolized by organisms into various hydroxylated compounds, including hydroquinones. This metabolic process is primarily catalyzed by the cytochrome P-450 (CYP) enzyme system, a family of monooxygenases crucial for the metabolism of xenobiotics nih.govnih.govgsartor.orgmdpi.comrochester.edu. The enzymatic reaction involves the hydroxylation of the biphenyl (B1667301) structure. For instance, a PCB congener such as 2-chlorobiphenyl (B15942) can be oxidized to form hydroxylated intermediates, which can be further oxidized to form a hydroquinone structure like this compound.

This metabolic activation is a critical aspect of PCB toxicity. While metabolism is often a detoxification pathway, the formation of hydroquinone and subsequent quinone metabolites can lead to reactive intermediates that contribute to oxidative stress and cellular damage acs.org. Studies investigating the metabolism of 3-chlorobiphenyl (B164846) (PCB 2) in human-relevant cell lines have demonstrated the formation of hydroquinone and quinone metabolites, underscoring this as a significant bioactivation pathway acs.org. Therefore, the environmental burden of this compound is directly linked to the presence and biological breakdown of precursor PCB congeners.

Analytical Methodologies for Detection, Identification, and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the analysis of phenolic compounds due to its high resolving power, which is essential for separating the target analyte from a complex matrix, including potential isomers and metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of 2-(2-chlorophenyl)hydroquinone. Reversed-phase HPLC (RP-HPLC) is typically the method of choice for hydroquinone (B1673460) and its derivatives. nih.gov Method development would involve optimizing the separation on a stationary phase, such as a C18 column, by adjusting the mobile phase composition—commonly a mixture of a polar solvent like water (often buffered or acidified) and an organic modifier like methanol (B129727) or acetonitrile (B52724). etsu.edugoogle.com

A critical aspect of method development is ensuring specificity, which is the ability to resolve the analyte of interest from other structurally similar compounds. For this compound, this includes separation from its isomers (e.g., 2-(3-chlorophenyl)hydroquinone and 2-(4-chlorophenyl)hydroquinone) and potential metabolites formed through biological or environmental degradation. researchgate.net HPLC, particularly when coupled with a photodiode array (PDA) detector, allows for both chromatographic separation and spectral confirmation of the peaks, significantly enhancing the identification of individual components in a mixture. japsonline.com Effective separation of hydroquinone from related substances like p-benzoquinone, resorcinol, and pyrogallol (B1678534) has been demonstrated using various mobile phase compositions, highlighting the tunability of HPLC for achieving desired selectivity. google.com

Validation of an analytical method is crucial to ensure its reliability for its intended purpose. The parameters are established in accordance with guidelines such as those from the International Council for Harmonisation (ICH). rsc.org

Specificity: The method's ability to exclusively measure the analyte in the presence of other components is confirmed by the complete separation of the analyte peak from others. japsonline.com

Linearity: This is the ability to elicit test results that are directly proportional to the concentration of the analyte. For hydroquinone, excellent linearity is often achieved, with correlation coefficients (r²) greater than 0.999 over a defined concentration range. etsu.edursc.orgnih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. researchgate.net For hydroquinone, HPLC methods have demonstrated high sensitivity with LOD values reported as low as 0.0147 µg/mL and LOQ values as low as 1.3930 µg/mL. researchgate.net

Accuracy: This parameter reflects the closeness of the measured value to the true value. It is often assessed through recovery studies, with typical acceptance criteria for hydroquinone analysis being in the range of 98-102%. japsonline.comresearchgate.net

Precision: Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values of less than 2% being desirable for both intra-day and inter-day precision. etsu.edursc.org

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| Linearity Range | 2.0 - 40.0 µg/mL | etsu.edu |

| Correlation Coefficient (r²) | > 0.999 | rsc.org |

| LOD | 0.08 - 2.14 µg/mL | nih.govjapsonline.com |

| LOQ | 0.26 - 7.14 µg/mL | nih.govjapsonline.com |

| Accuracy (Recovery %) | 92.4% - 112% | etsu.edunih.gov |

| Precision (RSD %) | < 2.2% | etsu.edu |

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis

Gas Chromatography (GC), especially when coupled with mass spectrometry (GC-MS), is a powerful technique for the trace analysis of chlorophenolic compounds. thermofisher.comnih.gov Due to the polar nature and lower volatility of phenolic compounds like this compound, a derivatization step is often necessary before GC analysis. oup.com This process, such as acetylation or silylation, converts the polar hydroxyl groups into less polar, more volatile esters or ethers, which improves chromatographic peak shape and thermal stability. oup.comdioxin20xx.org

The high sensitivity of detectors used in GC, such as the electron-capture detector (ECD) or a mass spectrometer, makes it an excellent choice for determining trace levels of these compounds in environmental or biological samples. oup.comrsc.org For instance, GC-based methods have been developed for various chlorophenols with detection limits in the low µg/L range. researchgate.net

Spectroscopic and Electrochemical Approaches for Characterization

Spectroscopic methods offer a rapid and non-destructive means for the quantitative analysis of this compound, leveraging its inherent light-absorbing properties.

UV-Visible Spectrophotometry for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantification of aromatic compounds. researchgate.net this compound possesses chromophores—the substituted benzene (B151609) ring—that absorb light in the ultraviolet region. The analysis is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. unpatti.ac.id

A typical procedure involves preparing a standard calibration curve by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax). uitm.edu.my For the parent compound, hydroquinone, the λmax is typically observed around 288-293 nm, and it is expected that this compound would exhibit a λmax in a similar region. researchgate.netnih.gov This method can be validated for linearity, accuracy, precision, LOD, and LOQ, making it suitable for routine quality control analysis. nih.govnih.gov

| Parameter | Typical Value/Range | Reference |

|---|---|---|

| λmax | ~289 nm | researchgate.net |

| Linearity Range | 1 - 50 µg/mL | nih.gov |

| Correlation Coefficient (r²) | 0.9998 | nih.gov |

| LOD | 0.007 - 0.25 mg/L (µg/mL) | uitm.edu.mynih.gov |

| LOQ | 0.72 µg/mL | nih.gov |

| Accuracy (Recovery %) | 94.25% - 102% | uitm.edu.mynih.gov |

| Precision (RSD %) | < 2% | nih.gov |

Voltammetric Techniques for Electrochemical Characterization and Detection

Voltammetric methods are powerful electrochemical techniques for the characterization and sensitive detection of electroactive compounds like this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, which is proportional to the concentration of the analyte. The electrochemical behavior of hydroquinone and its derivatives is well-documented, providing a basis for understanding the likely voltammetric response of this compound.

The fundamental electrochemical process for hydroquinones is a reversible two-electron, two-proton oxidation to the corresponding quinone. For this compound, this reaction would occur at the hydroquinone moiety. The presence of the electron-withdrawing chlorophenyl substituent is expected to shift the oxidation potential to more positive values compared to unsubstituted hydroquinone.

Common voltammetric techniques applicable to the analysis of this compound include Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV).

Cyclic Voltammetry (CV): This technique is primarily used for characterizing the redox properties of a compound. In a CV experiment, the potential is swept linearly from an initial to a final potential and then back again. For a reversible system like the hydroquinone/quinone couple, a cyclic voltammogram would show a pair of peaks: an anodic peak corresponding to the oxidation of the hydroquinone and a cathodic peak for the reduction of the formed quinone. The peak separation and the ratio of peak currents provide information about the reversibility and kinetics of the electrode reaction. For hydroquinone at a platinum electrode in an acidic medium, an anodic peak can be observed around 0.610 V and a cathodic peak around 0.117 V (vs. SCE at a scan rate of 50 mV·s⁻¹) dphen1.comwikipedia.org. The specific potentials for this compound would be influenced by the substituent and experimental conditions such as pH and electrode material.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique often used for quantitative analysis. It involves applying small potential pulses on top of a linearly increasing potential ramp. This method effectively minimizes the background charging current, resulting in enhanced signal-to-noise ratios and lower detection limits. DPV measurements for hydroquinone have shown well-resolved oxidation peaks, for instance at around 275.87 mV using a modified glassy carbon electrode magritek.com. This high sensitivity makes DPV suitable for detecting trace amounts of this compound in environmental or biological samples. Detection limits for similar hydroquinone compounds can reach nanomolar (nM) levels magritek.com.

The choice of working electrode is crucial for the performance of voltammetric sensors. Glassy carbon electrodes (GCE) are commonly used, often modified with nanomaterials like graphene or metal oxides to enhance sensitivity and selectivity magritek.comthermofisher.com. These modifications can increase the electrode's surface area and catalytic activity, leading to improved electrochemical signals for the target analyte.

| Technique | Primary Use | Typical Information Obtained | Example Peak Potentials (for Hydroquinone) |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Electrochemical Characterization | Redox potentials, Reversibility, Reaction kinetics | Anodic: ~0.610 V; Cathodic: ~0.117 V vs. SCE dphen1.comwikipedia.org |

| Differential Pulse Voltammetry (DPV) | Quantitative Detection | Concentration, Low detection limits | Oxidation Peak: ~275.87 mV magritek.com |

Advanced Sample Preparation and Extraction Protocols

Effective sample preparation is a critical step to isolate this compound from complex matrices, remove interfering substances, and concentrate the analyte before instrumental analysis. The choice of extraction and cleanup protocol depends on the nature of the sample matrix (aqueous or solid).

Liquid-Liquid Extraction (LLE) Techniques from Aqueous Samples

Liquid-liquid extraction (LLE) is a conventional and widely used method for extracting phenolic compounds, including chlorinated derivatives, from aqueous samples like wastewater. The principle of LLE is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent.

For this compound, which is an acidic phenol (B47542), pH adjustment of the aqueous sample is a key step. To ensure the compound is in its neutral, protonated form, the sample should be acidified (typically to pH ≤ 2) prior to extraction welcomehomevetsofnj.org. This significantly increases its partition coefficient into a nonpolar organic solvent.

Common organic solvents used for the extraction of chlorophenols include methylene (B1212753) chloride, ethyl acetate, and hexane. The choice of solvent depends on the polarity of the target analyte and the desired extraction efficiency. After adding the organic solvent to the acidified aqueous sample, the mixture is vigorously shaken in a separatory funnel to facilitate the transfer of the analyte into the organic phase. The layers are then allowed to separate, and the organic layer containing the analyte is collected. This process is often repeated multiple times with fresh solvent to maximize recovery.

Key parameters influencing LLE efficiency are summarized in the table below.

| Parameter | Influence on Extraction | Typical Condition for Chlorophenols |

|---|---|---|

| pH | Affects the ionization state of the acidic phenol. Lower pH suppresses ionization. | Acidification to pH ≤ 2 welcomehomevetsofnj.org |

| Organic Solvent | Determines the partitioning of the analyte based on polarity ("like dissolves like"). | Methylene chloride, Ethyl acetate, Hexane |

| Solvent-to-Sample Ratio | A higher ratio can improve recovery but increases solvent consumption. | Varies, often optimized for specific application. |

| Number of Extractions | Multiple extractions with smaller solvent volumes are more efficient than a single extraction with a large volume. | Typically 2-3 extraction cycles. |

Solid Sample Extraction Methods (e.g., Soxhlet, Ultrasonic, Accelerated Solvent Extraction)

Extracting this compound from solid matrices such as soil, sediment, or leather requires more rigorous techniques to overcome the strong interactions between the analyte and the sample matrix.

Soxhlet Extraction: This is a classical and exhaustive extraction method. A solid sample is placed in a thimble, and a suitable organic solvent is heated, vaporized, condensed, and allowed to percolate continuously through the sample. This process can last for several hours, ensuring high extraction efficiency. While effective, it is time-consuming and requires large volumes of solvent nih.govresearchgate.net.

Ultrasonic-Assisted Extraction (UAE): Also known as sonication, this method uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting the sample matrix and enhancing solvent penetration and analyte desorption. UAE is significantly faster than Soxhlet extraction and uses less solvent dphen1.comresearchgate.netuc.edu. A typical procedure involves mixing the solid sample with a solvent (e.g., methanol/dichloromethane (B109758) mixture) and placing it in an ultrasonic bath for a set period, such as 15-30 minutes researchgate.net.

Accelerated Solvent Extraction (ASE): This is a modern, automated technique that uses conventional organic solvents at elevated temperatures (e.g., 125 °C) and pressures (e.g., 100 bar) dss.go.thacs.org. These conditions increase the extraction efficiency and speed by enhancing solvent diffusivity and disrupting matrix-analyte interactions. ASE is very rapid, with typical extraction times of 10-20 minutes per sample, and consumes minimal solvent (around 15 mL for a 10 g sample) thermofisher.com. For chlorophenols in soil, a mixture of water and an organic modifier like acetonitrile has been shown to be effective acs.org.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Soxhlet | Continuous percolation of hot solvent. | Exhaustive, high recovery. | Slow, high solvent consumption, potential for thermal degradation nih.govresearchgate.net. |

| Ultrasonic-Assisted Extraction (UAE) | High-frequency sound waves enhance mass transfer. | Fast, reduced solvent use, simple setup dphen1.comresearchgate.net. | May have lower efficiency for some matrices compared to Soxhlet or ASE. |

| Accelerated Solvent Extraction (ASE) | Solvent extraction at elevated temperature and pressure. | Very fast, automated, low solvent consumption, high efficiency thermofisher.comdss.go.th. | Requires specialized, expensive equipment. |

Acid-Base Partition Cleanup Procedures

After initial extraction, the resulting solvent extract often contains co-extracted interfering compounds from the matrix. Acid-base partition cleanup is a highly effective liquid-liquid extraction technique used to selectively isolate acidic compounds like this compound from neutral and basic interferences epa.gov.

The procedure is based on the ability to change the polarity and aqueous solubility of the acidic analyte by adjusting the pH. The steps are as follows:

The organic extract is mixed with a basic aqueous solution (e.g., sodium hydroxide, pH > 12) in a separatory funnel epa.gov.

The acidic this compound is deprotonated, forming a water-soluble salt (phenoxide).

This ionic salt partitions from the organic phase into the basic aqueous phase. Neutral and basic impurities remain in the organic layer.

The organic layer is discarded, and the aqueous layer containing the analyte salt is retained.

The aqueous layer is then re-acidified (e.g., with hydrochloric acid, to pH < 2) to protonate the phenoxide salt back to the neutral this compound magritek.com.

This makes the analyte less water-soluble and allows it to be back-extracted into a fresh portion of a clean organic solvent (e.g., methylene chloride) epa.gov.

This process effectively purifies the sample by separating the acidic fraction from other components, leading to a cleaner extract for final analysis.

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic structure, and reactivity, providing a detailed picture of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. dokumen.pub It has been successfully applied to study the structure and characteristics of chlorohydroquinone (B41787) compounds. researchgate.net For instance, a study using DFT with a 6-31G basis set determined that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for 2-chlorobenzene-1,4-diol is 5.46 eV. researchgate.net This HOMO-LUMO gap is a critical parameter, as it relates to the chemical reactivity and stability of the molecule; a smaller gap suggests higher reactivity. researchgate.net

DFT calculations also provide information on the distribution of electron density and the molecular electrostatic potential (MEP), which are crucial for understanding chemical reactivity sites. nih.gov Furthermore, DFT can be used to calculate other properties such as bond dissociation enthalpy (BDE), which is an indicator of antioxidant activity. acs.orgresearchgate.net Studies on substituted phenols have shown that the strength of intramolecular hydrogen bonds is significantly influenced by electron-withdrawing groups, a feature relevant to the chlorophenyl substituent in 2-(2-chlorophenyl)hydroquinone. acs.org

| Compound | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| 2-chlorobenzene-1,4-diol | DFT/6-31G | HOMO-LUMO Energy Gap | 5.46 eV | researchgate.net |

| 2-substituted phenols | B3LYP/6-31G(d,p) | Intramolecular Hydrogen Bond Enthalpy (ΔHintra-HB) | Varies with substituent | acs.org |

| Hydroxylated chalcones | B3P86/C-PCM | O-H Bond Dissociation Enthalpy (BDE) | Indicator of anti-radical activity | researchgate.net |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a dynamic view of molecular systems, allowing for the study of complex processes such as biological interactions and adsorption.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to understand the interaction between a ligand and a protein at the atomic level. For example, molecular docking studies on hydroquinone-chalcone-pyrazoline hybrid derivatives have been used to investigate their binding affinity to kinase proteins involved in carcinogenic pathways. researchgate.net These studies revealed that the synthesized derivatives could be promising chemotherapeutic agents. researchgate.net

Similarly, docking studies of sulfonamide derivatives with enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have shown how these compounds can interact with both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov In the context of this compound, molecular docking could be employed to explore its potential interactions with various biological targets, such as tyrosinase, an enzyme involved in melanogenesis. nih.gov The docking scores and binding energies obtained from such studies can help in identifying potential inhibitors and understanding their mechanism of action. nih.gov

| Compound/Derivative Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Acetophenone Amide Derivatives | Tyrosinase | Identified competitive and reversible inhibitors with strong hydrogen bond contacts. | nih.gov |

| Hydroquinone-Chalcone-Pyrazoline Hybrids | Kinase Proteins | Showed superior free-energy values, suggesting potential as chemotherapeutic agents. | researchgate.net |

| 4-Phthalimidobenzenesulfonamide Derivatives | Acetylcholinesterase (AChE) | Active compounds interact with both catalytic and peripheral anionic sites. | nih.gov |

| Naphthalene-based sulfonate derivatives | Pancreatic lipase (B570770) and Tyrosinase | Compound 3a showed the highest affinity for pancreatic lipase, while 3f had the best affinity for tyrosinase. | semanticscholar.org |

The adsorption of organic compounds from aqueous solutions is a crucial process in environmental remediation. Studies on the adsorption of chlorophenols and other substituted benzenes onto materials like activated carbon have shown that these compounds can be effectively removed from water. epa.gov The adsorption capacity is influenced by factors such as the molecular structure of the adsorbate, the properties of the adsorbent, pH, and temperature. epa.govpjoes.com

For instance, the adsorption of 4-chloro-2-nitrophenol (B165678) on graphene was found to be spontaneous and exothermic. pjoes.com The adsorption process for many organic compounds often follows the Freundlich isotherm model and pseudo-second-order kinetics. pjoes.com While specific studies on the adsorption of this compound are not prevalent, the principles derived from studies on similar chlorinated phenolic compounds can be applied. The presence of the chlorine atom and hydroxyl groups would influence its polarity and interaction with adsorbent surfaces. Theoretical studies, including molecular dynamics simulations, can further elucidate the adsorption mechanism by modeling the interactions at the solid-liquid interface. researchgate.net

| Adsorbate | Adsorbent | Key Findings | Reference |

|---|---|---|---|

| 2-chlorophenol | Activated Carbon | Readily adsorbed by activated carbon. | epa.gov |

| 4-Chloro-2-nitrophenol | Graphene | Adsorption is feasible, spontaneous, and exothermic; follows Freundlich isotherm and pseudo-second-order kinetics. | pjoes.com |

| Various toxic organics | Activated Carbon | Substituted benzenes are generally readily adsorbed. | epa.gov |

Computational Predictions of Pharmacokinetic and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of Derivatives

In silico ADMET prediction is a critical component of modern drug discovery, providing early insights into the pharmacokinetic and toxicity profiles of potential drug candidates. nih.gov Various computational models, such as Quantitative Structure-Activity Relationship (QSAR) and physiologically based pharmacokinetic (PBPK) modeling, are used to predict ADMET properties. nih.gov These models utilize molecular descriptors to estimate properties like solubility, lipophilicity, permeability, bioavailability, and potential toxicity. nih.gov

For derivatives of this compound, computational tools can predict their drug-likeness based on criteria such as Lipinski's rule of five. researchgate.net Studies on sulfonamide derivatives, for example, have used in silico methods to predict their molecular properties, drug-likeness, and ADMET profiles, helping to identify candidates with favorable pharmacokinetic characteristics. nih.gov Similarly, ADMET predictions for naphthalene-based sulfonate derivatives have been performed to understand their physicochemical properties and potential applications. semanticscholar.org These computational predictions are invaluable for prioritizing compounds for further experimental testing and for guiding the design of new derivatives with improved ADMET profiles. researchgate.net

| Compound Class | Computational Tool/Method | Predicted Properties | Key Findings | Reference |

|---|---|---|---|---|

| Sulfonamide Derivatives | In silico modeling | Molecular properties, drug-likeness, ADMET | Identified candidates with favorable pharmacokinetic profiles for anti-diabetic and anti-Alzheimer's applications. | nih.gov |

| Naphthalene-based Sulfonate Derivatives | ADMET predictions | Physicochemical properties, reactivity patterns | Elucidated potent applicabilities based on predicted properties. | semanticscholar.org |

| Phytoconstituents | Swiss-ADME, etc. | ADME/Tox profiles, drug-likeness | A high percentage of compounds were predicted to obey Lipinski's rule of drug-likeness. | researchgate.net |

| Flavone analogs | ADMET Predictor™ | Pharmacokinetics, pharmacodynamics, toxicity | Predicted properties such as solubility, lipophilicity, permeability, and bioavailability to reveal anticancer activity. | nih.gov |

Advanced Applications and Materials Science Research

Investigation of 2-(2-chlorophenyl)hydroquinone Derivatives in Materials Science

The exploration of this compound and its derivatives in materials science is a growing field of interest. The presence of the hydroquinone (B1673460) unit offers redox activity and the potential for hydrogen bonding, while the 2-chlorophenyl group can enhance properties such as thermal stability, solubility in organic media, and adsorption on metal surfaces. These characteristics make its derivatives promising candidates for a range of specialized applications.

Derivatives of chlorinated phenyl hydroquinones have been investigated as effective corrosion inhibitors for various metals and alloys. For instance, studies on compounds structurally related to this compound, such as 4-(2-chlorophenyl)hydrazineylidene-1-phenyl-2-pyrazolin-5-one (2-CPH) derivatives, have demonstrated significant protection for 304 stainless steel in acidic environments like 1.0 M HCl. chempoint.com

The inhibition mechanism of these compounds is attributed to their ability to adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. chempoint.com This adsorption is influenced by the molecular structure of the inhibitor, including the presence of heteroatoms (like nitrogen and oxygen) and aromatic rings, which act as active centers for adsorption. The process typically follows the Langmuir adsorption isotherm. chempoint.com

Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. chempoint.com The inhibition efficiency of these compounds increases with their concentration. chempoint.com

Table 1: Corrosion Inhibition Efficiency of a 2-CPH Derivative on 304 Stainless Steel in 1 M HCl

| Inhibitor Concentration (M) | Corrosion Rate (mpy) | Inhibition Efficiency (%) |

| 0 | 15.2 | - |

| 4 x 10⁻⁶ | 5.1 | 66.4 |

| 8 x 10⁻⁶ | 3.2 | 78.9 |

| 12 x 10⁻⁶ | 2.1 | 86.2 |

| 16 x 10⁻⁶ | 1.5 | 90.1 |

| 20 x 10⁻⁶ | 1.1 | 92.8 |

| 24 x 10⁻⁶ | 0.8 | 94.7 |

Note: Data is illustrative and based on findings for structurally related compounds.

While specific applications of this compound in commercial dyes and pigments are not extensively documented, its chemical structure suggests potential as a precursor or intermediate in the synthesis of various colorants. Hydroquinone and its derivatives are known to be important intermediates in the production of certain classes of dyes.

The hydroquinone moiety can be oxidized to the corresponding quinone, a chromophoric group that imparts color. The presence of the 2-chlorophenyl substituent can influence the final color, as well as properties like lightfastness, thermal stability, and solubility of the resulting dye molecule. It can be envisioned that this compound could be utilized in the synthesis of:

Azo Dyes: While not a direct coupling component, it could be chemically modified to act as one. Azo dyes are a large and important class of synthetic colorants. chempoint.com

Disperse Dyes: These are non-ionic dyes used for coloring synthetic fibers. The molecular size and substituents of this compound could be suitable for creating disperse dyes with desirable properties.

Vat Dyes: These dyes are applied in a soluble, reduced form and then oxidized to an insoluble, colored form within the fiber. The reversible redox chemistry of the hydroquinone group is central to this process.

Further research is needed to fully explore the potential of this compound and its derivatives in the development of new dyes and pigments with enhanced performance characteristics.

In the field of polymer science, hydroquinone and its derivatives are well-established as effective polymerization inhibitors and antioxidants. csnvchem.com They function by scavenging free radicals, which are responsible for initiating and propagating polymerization reactions. This property is crucial for preventing the premature polymerization of monomers during storage and transportation. It is anticipated that this compound would also exhibit this inhibitory effect.

The addition of a 2-chlorophenyl group to the hydroquinone structure could offer advantages such as improved solubility in nonpolar monomers and polymers, and enhanced performance at higher temperatures.

Furthermore, the presence of a chlorine atom suggests that derivatives of this compound could be investigated for their potential as flame retardants or as monomers in the synthesis of fire-retardant polymers. Halogenated compounds, particularly those containing chlorine and bromine, are known to be effective flame retardants. They function by releasing halogen radicals in the gas phase during combustion, which interrupt the radical chain reactions of the fire.

Incorporating this compound derivatives into polymer backbones or using them as additives could potentially enhance the fire resistance of materials such as polycarbonates, polyesters, and epoxy resins.

Table 2: Potential Applications of this compound in Polymer Science

| Application Area | Potential Role of this compound | Key Functional Group(s) |

| Monomer Stabilization | Polymerization inhibitor | Hydroquinone |

| Polymer Durability | Antioxidant/Stabilizer | Hydroquinone |